

Solid-phase peptide synthesis protocols for WASTRHT sequence

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Compound of Interest

Compound Name: *H-Trp-Ala-Ser-Thr-Arg-His-Thr-OH*

CAS No.: 157147-95-0

Cat. No.: B14284668

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Application Note: High-Fidelity Solid-Phase Synthesis of the WASTRHT Sequence

Executive Summary

The peptide sequence WASTRHT (Trp-Ala-Ser-Thr-Arg-His-Thr) presents a distinct set of chemical challenges despite its short length (7-mer). The juxtaposition of an oxidatively labile N-terminal Tryptophan (W) with a bulky, cation-generating Arginine (R) and a racemization-prone Histidine (H) requires a deviation from "standard" automated protocols.

This guide details a high-fidelity synthesis strategy utilizing Fmoc/tBu chemistry on 2-Chlorotrityl Chloride (2-CTC) resin. Key modifications include the use of DIC/Oxyma for racemization-free coupling, specific handling of the His-Arg junction, and a DODT-based cleavage cocktail to prevent irreversible tryptophan alkylation.

Sequence Analysis & Strategic Planning

Before weighing reagents, we must deconstruct the chemical risks inherent to the WASTRHT sequence.

Residue	Position	Risk Factor	Mitigation Strategy
Trp (W)	N-Terminus	Alkylation/Oxidation: The indole ring is an electron-rich scavenger. During cleavage, Pbf cations (from Arg) can permanently alkylate the indole ring.	Use Fmoc-Trp(Boc)-OH. The Boc group protects the indole during synthesis and is removed simultaneously with the resin cleavage, protecting the ring from Pbf cations. Use DODT scavenger.
Arg (R)	Internal	Steric Bulk & Aggregation: The Pbf protecting group is massive, creating steric hindrance for the subsequent coupling (Thr).	Double coupling with HATU or extended reaction times.
His (H)	Internal	Racemization: The imidazole ring can catalyze its own racemization during activation (via enolization).	Use Fmoc-His(Trt)-OH. Couple with DIC/Oxyma (neutral pH activation) rather than basic phosphonium salts (HBTU/DIEA).
Thr (T)	C-Terminus	Loading Efficiency: Secondary alcohols are sterically hindered.	Load onto 2-CTC resin to prevent racemization and ensure high substitution control.

Experimental Protocol

Materials & Reagents

- Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 1.0–1.6 mmol/g).
- Amino Acids: Standard Fmoc-AA-OH, specifically:
 - Fmoc-Trp(Boc)-OH (Critical for W)
 - Fmoc-Arg(Pbf)-OH
 - Fmoc-His(Trt)-OH
 - Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH
- Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure.
- Cleavage Scavengers: DODT (3,6-Dioxa-1,8-octanedithiol), TIS (Triisopropylsilane).

Step-by-Step Synthesis

Step A: Resin Loading (C-Terminal Threonine) Rationale: 2-CTC resin is chosen over Wang resin to eliminate the risk of racemization during the loading of the C-terminal amino acid.

- Swell Resin: Swell 1.0 g of 2-CTC resin in dry DCM for 20 min.
- Prepare Loading Solution: Dissolve Fmoc-Thr(tBu)-OH (0.6 eq relative to resin capacity) in DCM (10 mL). Add DIEA (4.0 eq).^[1]
 - Note: We intentionally underload the resin (target 0.6–0.8 mmol/g) to reduce aggregation risks.
- Coupling: Add solution to resin.^[1] Agitate for 2 hours at room temperature.
- Capping: Add MeOH (1 mL) to the reaction mixture and shake for 20 min to cap unreacted chloride sites.
- Wash: DCM (3x), DMF (3x), DCM (3x).

Step B: Peptide Elongation Cycles Perform the following cycle for H -> R -> T -> S -> A -> W.

- Fmoc Deprotection:

- Treat with 20% Piperidine in DMF (2 x 10 min).
- Wash: DMF (5x).
- Amino Acid Activation & Coupling:
 - Standard Residues (A, S, T): Dissolve AA (5 eq), Oxyma Pure (5 eq), and DIC (5 eq) in DMF. Pre-activate for 2 min, then add to resin. Reaction time: 45 min.
 - Critical Coupling (Arg, His):
 - Arg: Use HATU (4.9 eq) / DIEA (10 eq) for higher reactivity. Double couple (2 x 45 min) to ensure completion through the bulky Pbf group.
 - His: Use DIC/Oxyma exclusively. Avoid HATU/DIEA to prevent racemization. Keep temperature < 40°C.
- Monitoring: Perform a Kaiser Test (Ninhydrin) after every coupling.
 - Blue beads = Incomplete coupling (Repeat step).
 - Colorless beads = Complete coupling.

Step C: N-Terminal Tryptophan Handling

- Ensure Fmoc-Trp(Boc)-OH is used. The Boc protection on the indole nitrogen is the primary defense against the "Pbf bomb" that will be released during cleavage.

Cleavage & Global Deprotection

Rationale: The presence of Trp and Arg necessitates a "High Scavenger" cocktail. Standard TFA/Water is insufficient and will lead to +90 Da adducts on Tryptophan.

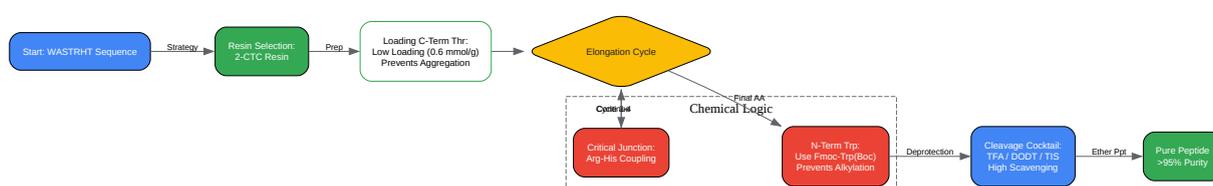
- Wash Resin: DCM (5x) to remove all traces of DMF (DMF can form formyl-Trp adducts).
- Prepare Cocktail B (Modified):
 - TFA: 92.5%

- TIS: 2.5% (Silane scavenger)
- DODT: 2.5% (Thiol scavenger, less malodorous than EDT but equally effective for Trp/Arg).
- H₂O: 2.5%
- Reaction: Add cold cocktail to resin. Shake for 3 to 4 hours at room temperature.
 - Note: Arg(Pbf) requires time.[2] Cutting this short (<2h) is a common cause of deletion sequences in MS.
- Precipitation: Filter resin.[2] Drop filtrate into ice-cold Diethyl Ether (10x volume). Centrifuge to pellet the white precipitate.

Visualization of Workflows

Diagram 1: Synthesis Logic & Critical Decision Points

This flow illustrates the specific deviations from standard protocols required for WASTRHT.

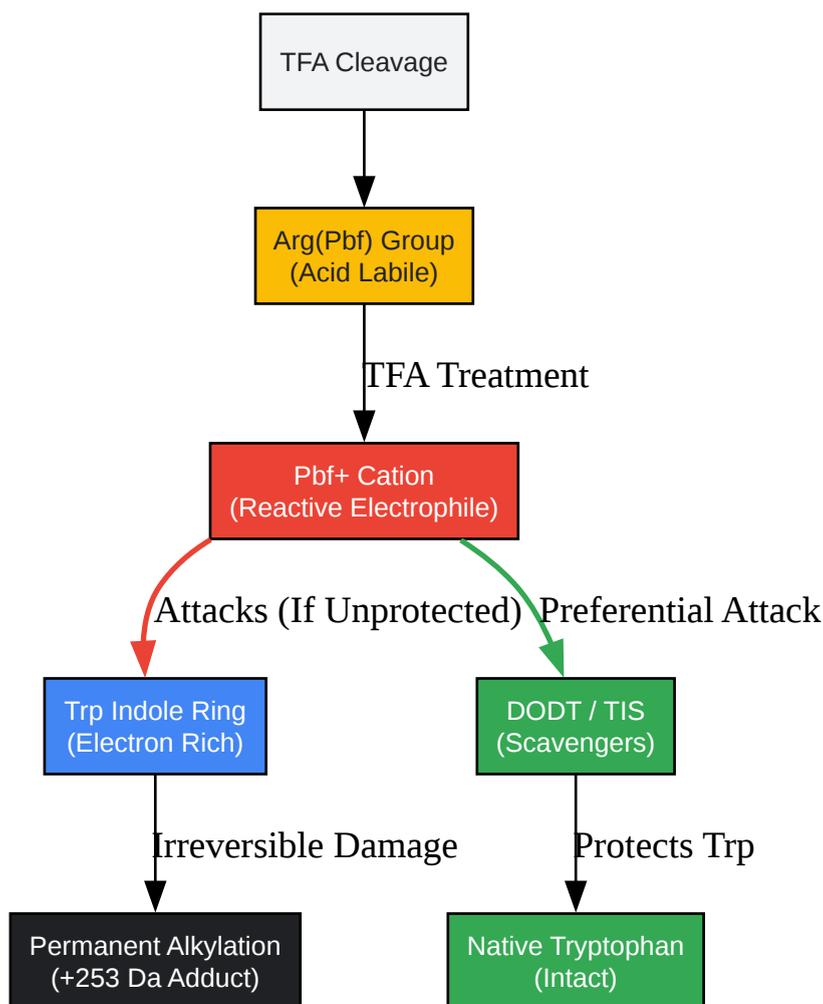


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Caption: Workflow highlighting the critical control points for Arg (sterics), His (racemization), and Trp (alkylation).

Diagram 2: The "Pbf-Trp" Interaction Mechanism

Understanding why we use Fmoc-Trp(Boc) and DODT is vital. This diagram explains the side reaction we are preventing.



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Caption: Mechanism of Trp alkylation by Pbf cations and the role of scavengers (DODT) in preventing it.

Quality Control & Troubleshooting

Target Mass Calculation:

- Formula: C₃₉H₅₆N₁₂O₁₀

- Monoisotopic Mass: ~852.42 Da
- [M+H]⁺: 853.43 Da

Observation (MS)	Probable Cause	Corrective Action
[M+H] + 253 Da	Pbf adduct on Trp or Arg.	Insufficient scavenging. Use fresh DODT. Ensure Trp(Boc) was used.
[M+H] - 18 Da	Dehydration (likely Thr/Ser).	Acid concentration too high during workup or cleavage too warm.
[M+H] + 156 Da	Arginine deletion (Arg is missing).	Incomplete coupling of Arg due to steric bulk. Double couple Arg next time.
Split Peaks (HPLC)	Racemization (likely His).	Switch His coupling to DIC/Oxyma without DIEA. Keep temp < 25°C.

References

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